Reduced Lipophilicity Compared to 5-Fluoro-2-methoxy-4-methyl Regioisomer Enhances Fragment Library Diversity
In fragment-based drug discovery, controlling lipophilicity is critical for maintaining drug-like properties and minimizing off-target effects. 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol exhibits a computed XLogP3-AA value of 0.3, which is significantly lower than the value of 0.7 for the closely related regioisomer 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol [1][2]. This difference of 0.4 log units translates to a ~2.5-fold lower predicted partition coefficient, offering a more hydrophilic starting point for lead optimization.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol (XLogP3-AA = 0.7) |
| Quantified Difference | Δ = -0.4 log units |
| Conditions | Computed physicochemical property from PubChem (XLogP3-AA algorithm). |
Why This Matters
For procurement of fragment libraries, selecting the less lipophilic regioisomer provides a chemically distinct and more developable starting point, increasing the value of the fragment screen.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 130052022, 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol. Accessed April 21, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 165695576, 3-(5-fluoro-2-methoxy-4-methylphenyl)azetidin-3-ol. Accessed April 21, 2026. View Source
